Bis(cyclohexylamino)phosphinic acid
Overview
Description
Bis(cyclohexylamino)phosphinic acid is an organophosphorus compound characterized by the presence of two cyclohexylamino groups attached to a phosphinic acid moiety. This compound is part of a broader class of phosphinic acids, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(cyclohexylamino)phosphinic acid typically involves the reaction of cyclohexylamine with a suitable phosphorus-containing precursor. One common method is the reaction of cyclohexylamine with phosphinic acid derivatives under controlled conditions. For example, the reaction can be carried out in the presence of a catalyst such as hydrochloric acid in an ethanol solvent .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The process may include steps such as heating the reactants under reflux conditions, followed by purification techniques like recrystallization to obtain the desired product in high yield .
Chemical Reactions Analysis
Types of Reactions
Bis(cyclohexylamino)phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinic acid derivatives.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: Substitution reactions involve replacing one or more of the cyclohexylamino groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphinic acid derivatives, while substitution reactions can produce a variety of functionalized phosphinic acids .
Scientific Research Applications
Bis(cyclohexylamino)phosphinic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of bis(cyclohexylamino)phosphinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction often involves the formation of hydrogen bonds and other non-covalent interactions with the target molecule .
Comparison with Similar Compounds
Bis(cyclohexylamino)phosphinic acid can be compared with other similar compounds, such as:
Phosphonic acids: These compounds have a similar structure but contain a phosphorus-carbon bond instead of a phosphorus-nitrogen bond.
Phosphoric acids: These compounds have a phosphorus-oxygen bond and are commonly used in various industrial applications
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
bis(cyclohexylamino)phosphinic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N2O2P/c15-17(16,13-11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h11-12H,1-10H2,(H3,13,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGKLTGEPHOUPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NP(=O)(NC2CCCCC2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N2O2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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